N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride
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Overview
Description
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride is a chemical compound used in scientific research. It has diverse applications, including drug development, catalysis, and material science. This compound is known for its unique structure, which includes a phthalazine ring fused with a propane-1,3-diamine moiety, making it a valuable tool in various fields of study.
Preparation Methods
The synthesis of N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride involves several steps. One common method includes the reaction of phthalazinone derivatives with propane-1,3-diamine under specific conditions. For instance, phthalazin-1-one derivatives can react with ethyl bromoacetate and benzoyl chloride in the presence of anhydrous potassium carbonate in dry acetone to form the desired compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing various heterocyclic compounds and as a catalyst in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly for its ability to inhibit specific enzymes and receptors.
Industry: The compound is used in material science for developing new materials with unique properties.
Mechanism of Action
The mechanism of action of N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, phthalazinone derivatives are known to inhibit enzymes such as cyclooxygenase-2 (COX-2) and vascular endothelial growth factor receptors (VEGFR), leading to anti-inflammatory and anticancer effects . The compound’s unique structure allows it to bind to these targets effectively, disrupting their normal function and exerting its biological effects.
Comparison with Similar Compounds
N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride can be compared with other similar compounds, such as:
Phthalazinone derivatives: These compounds share the phthalazine core and exhibit similar biological activities, including anticancer and anti-inflammatory effects.
N,N′-Diarylpropane-1,3-diamines: These compounds have a similar propane-1,3-diamine moiety and are studied for their cardiotropic activities. The uniqueness of this compound lies in its specific combination of the phthalazine ring and propane-1,3-diamine moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N'-phthalazin-1-ylpropane-1,3-diamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4.2ClH/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11;;/h1-2,4-5,8H,3,6-7,12H2,(H,13,15);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZENQCJQXRBDBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2NCCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.17 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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